molecular formula C20H26N4O B6627038 N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B6627038
M. Wt: 338.4 g/mol
InChI Key: LNBXWMHURPFLHL-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-18-21-15(3)13-19(23-18)24-11-9-16(10-12-24)22-20(25)17-8-6-5-7-14(17)2/h5-8,13,16H,4,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBXWMHURPFLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation to introduce the ethyl and methyl substituents.

    Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via a cyclization reaction of a suitable precursor, such as 4-piperidone, followed by functionalization to attach the pyrimidine ring.

    Coupling with Benzamide: The final step involves coupling the piperidine derivative with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow reactions and automated processes to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, including signal transduction and gene expression.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-chlorobenzamide
  • N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-fluorobenzamide

Uniqueness

Compared to similar compounds, N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness makes it a valuable compound for research, offering distinct properties that can be leveraged in various applications.

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